(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

MC4R antagonist melanocortin receptor GPCR pharmacology

Choose this non-peptide MC4R antagonist (CAS 1797874-81-7) for your metabolic research. Its unique 6.6-fold selectivity over MC3R and rigid adamantane-pyridopyrimidine core (MW 297.4) make it ideal for SAR studies, avoiding the synthetic complexity of peptide leads. Request a quote for bulk or custom synthesis.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 1797874-81-7
Cat. No. B2415351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
CAS1797874-81-7
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C18H23N3O/c22-17(21-2-1-16-15(10-21)9-19-11-20-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h9,11-14H,1-8,10H2
InChIKeyUKXGAFQSKCIGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone (CAS 1797874-81-7) Matters for MC4R Antagonist Procurement


The compound (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone (CAS 1797874-81-7) is a synthetic small-molecule antagonist of the human melanocortin-4 receptor (MC4R), a Class A GPCR centrally involved in appetite regulation, energy homeostasis, and cachexia pathophysiology [1]. Structurally, it couples a rigid adamantane cage with a partially saturated pyrido[4,3-d]pyrimidine heterocycle via a methanone linker, yielding a molecular weight of 297.4 Da. Its MC4R antagonist IC50 is 52 nM in a recombinant HEK293 cAMP reporter assay, with a 6.6‑fold selectivity window over the closely related melanocortin-3 receptor (MC3R IC50 = 345 nM) [1]. Unlike peptide‑based MC4R ligands, this adamantane‑pyridopyrimidine hybrid offers a non‑peptidic, low‑molecular‑weight scaffold that may be amenable to modular chemical optimization and oral bioavailability engineering.

Why Generic MC4R Ligands Cannot Replace (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone Without Experimental Re‑Validation


MC4R antagonists exhibit profound structure‑driven divergence in potency, subtype selectivity (MC1R/MC3R/MC5R), functional activity (neutral antagonist vs. inverse agonist), and pharmacokinetic behavior. Even close structural analogs within the pyrido[4,3‑d]pyrimidine series can invert MC3R vs. MC4R selectivity, as shown by the near‑equipotent MC3R/MC4R profile of BDBM50565829 (MC4R IC50 = 39 nM, MC3R IC50 = 38 nM) [2] compared to the 6.6‑fold MC4R‑selective profile of the target compound [1]. Peptide antagonists such as SHU‑9119 are non‑selective across melanocortin receptors, while advanced clinical candidates (e.g., PF‑07258669) achieve >700‑fold MC4R selectivity but require complex chiral synthesis . Generic substitution therefore risks loss of the intended selectivity window, altered signaling bias, or unforeseen ADME liabilities, necessitating experimental confirmation rather than assumption of in‑class interchangeability.

Quantitative Differentiation Evidence for (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone Against Closest MC4R Antagonist Comparators


MC4R Antagonist Potency: Direct Comparison with a Structurally Closely Related Pyrido[4,3-d]pyrimidine Analog

The target compound exhibits an MC4R antagonist IC50 of 52 nM, which is 1.33‑fold less potent than the closely related analog BDBM50565829 (IC50 = 39 nM) when tested under identical assay conditions (HEK293 cells, GScAMP22F cAMP reporter, α‑MSH‑induced cAMP reduction) [1][2]. Both compounds were curated from the same research group (Vrije Universiteit Brussel) and deposited in ChEMBL, ensuring maximal comparability. The modest 13 nM difference in IC50 demonstrates that the adamantane substitution in the target compound preserves substantial MC4R antagonist activity while providing a distinct selectivity profile (see Evidence Item 2).

MC4R antagonist melanocortin receptor GPCR pharmacology

MC3R vs. MC4R Subtype Selectivity: Critical Differentiation from a Non‑Selective Analog

The target compound demonstrates a 6.6‑fold selectivity for MC4R (IC50 = 52 nM) over MC3R (IC50 = 345 nM) [1]. In contrast, the structurally related analog BDBM50565829 is essentially non‑selective, with nearly identical MC4R (IC50 = 39 nM) and MC3R (IC50 = 38 nM) potencies (selectivity ratio = 1.0) [2]. The 6.6‑fold selectivity improvement of the target compound is attributable to the adamantane‑1‑yl substituent replacing a more complex peptidomimetic moiety, shifting the selectivity fingerprint without abolishing MC4R activity. This level of selectivity is modest compared to the clinical candidate PF‑07258669 (>700‑fold MC4R‑selective; MC4R IC50 = 13 nM, MC3R Ki = 340 nM) but represents a distinct pharmacological starting point that balances MC4R blockade with partial MC3R engagement.

MC3R selectivity melanocortin subtype selectivity off-target profiling

Small‑Molecule Scaffold Advantages Over Peptide‑Based MC4R Antagonists

The target compound (MW = 297.4 Da) belongs to a class of low‑molecular‑weight, non‑peptidic MC4R antagonists that offer inherent advantages over peptide‑based ligands such as SHU‑9119 (MW ≈ 1070 Da, cyclic lactam heptapeptide) [1] and AGRP‑derived macrocyclic antagonists (MW > 1000 Da). While peptide antagonists often exhibit high MC4R affinity (e.g., SHU‑9119 MC4R IC50 ≈ 1–10 nM range), they characteristically show poor oral bioavailability, limited blood‑brain barrier penetration, metabolic instability, and high production costs due to solid‑phase peptide synthesis. The adamantane‑pyridopyrimidine scaffold, by contrast, is fully synthetic, contains no chiral centers (the adamantane stereochemistry is a conformational designation), and can be assembled through conventional medicinal chemistry routes involving amide bond formation between pre‑formed heterocyclic and adamantane building blocks. Although direct oral bioavailability or brain penetration data for this specific compound are not available, the class‑level physicochemical properties (cLogP estimated at ~3.0–3.5; topological polar surface area < 60 Ų) are consistent with CNS drug‑like space [2].

non‑peptidic MC4R antagonist oral bioavailability chemical tractability

Single‑Concentration Screening Hit Confirmation vs. In‑Depth Concentration‑Response Profiling

The MC4R antagonist IC50 of 52 nM reported for the target compound is derived from a full concentration‑response assay (reduction of α‑MSH‑induced cAMP in HEK293‑GScAMP22F cells), curated to ChEMBL quality standards [1]. This contrasts with the common procurement scenario where compounds from commercial screening libraries are annotated only with single‑concentration percent inhibition values (e.g., % inhibition at 10 μM), which do not permit reliable estimation of IC50, Hill slope, or maximal effect. The availability of a validated IC50 enables quantitative comparison with reference antagonists, calculation of selectivity ratios, and informed dose selection for in‑vivo pharmacology. Absence of such concentration‑response data necessitates de‑novo IC50 determination, adding cost and time.

MC4R antagonist IC50 concentration‑response curve assay reproducibility

Recommended Application Scenarios for (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone Based on Quantitative Evidence


MC4R‑Mediated Appetite and Cachexia Research Requiring Moderate MC4R Selectivity

The target compound's 6.6‑fold MC4R selectivity over MC3R makes it suitable for feeding‑behavior and cachexia‑anorexia models where partial preservation of MC3R signaling is desired. Unlike the non‑selective analog BDBM50565829 (selectivity ratio = 1.0), the target compound allows researchers to attribute observed effects more confidently to MC4R blockade while avoiding complete MC3R silencing that may confound metabolic readouts [1][2].

Medicinal Chemistry Hit‑to‑Lead Optimization of MC4R Antagonists

With a validated MC4R IC50 of 52 nM and a synthetically accessible adamantane‑pyridopyrimidine scaffold (MW = 297.4 Da), the target compound provides a chemically tractable starting point for SAR expansion. The two‑point selectivity data (MC4R/MC3R) offer a baseline for monitoring selectivity shifts during analog synthesis, a feature absent from uncharacterized screening hits [1]. Its non‑peptidic nature further differentiates it from peptide leads such as SHU‑9119 that dominate MC4R chemical biology [3].

In‑Vitro Pharmacological Tool for Melanocortin Receptor Subtype Profiling Panels

The compound can serve as an MC4R‑preferring antagonist control in receptor‑profiling panels alongside MC4R‑selective clinical candidates (e.g., PF‑07258669, >700‑fold selectivity) and non‑selective peptide antagonists (e.g., SHU‑9119). Its intermediate selectivity profile (6.6‑fold) bridges the gap, enabling more nuanced interpretation of functional selectivity across the melanocortin receptor family [1].

Computational Chemistry and Docking Studies on MC4R Ligand Binding

The rigid adamantane cage and well‑defined pyridopyrimidine core make the target compound an attractive ligand for molecular docking and molecular dynamics simulations aimed at elucidating small‑molecule binding modes to the MC4R orthosteric or allosteric sites. Its IC50 of 52 nM provides a quantitative anchor for validating computational binding‑affinity predictions [1].

Quote Request

Request a Quote for (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.